![molecular formula C21H30N4O3S B215839 Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B215839.png)
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate, also known as MCA, is a chemical compound with potential applications in scientific research. MCA is a thioamide derivative of a phenylacetate compound that has shown promise in various studies for its potential therapeutic uses.
作用機序
The mechanism of action of Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has also been shown to inhibit the activity of protein kinase C, which is involved in various signaling pathways. Additionally, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the regulation of oxidative stress. Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has also been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate in lab experiments is that it has shown promise in various therapeutic applications. Additionally, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to have low toxicity in animal studies. However, one limitation of using Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate. One direction is to further investigate its mechanism of action, which may provide insights into its potential therapeutic uses. Another direction is to study its effects in various animal models of disease, which may provide further evidence of its therapeutic potential. Additionally, the development of Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate derivatives with improved pharmacokinetic properties may enhance its potential as a therapeutic agent.
合成法
The synthesis of Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate involves a series of chemical reactions, starting with the reaction between 4-aminophenylacetic acid and thionyl chloride to form 4-chlorophenylacetic acid. The 4-chlorophenylacetic acid is then reacted with 4-piperidone to form 4-(4-piperidinyl)phenylacetic acid. The resulting compound is then reacted with thiocarbonyldiimidazole to form the thioamide derivative, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate.
科学的研究の応用
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been studied for its potential therapeutic uses in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate has been shown to protect against dopaminergic neuron degeneration.
特性
製品名 |
Methyl (4-{[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)carbonothioyl]amino}phenyl)acetate |
|---|---|
分子式 |
C21H30N4O3S |
分子量 |
418.6 g/mol |
IUPAC名 |
methyl 2-[4-[(4-carbamoyl-4-piperidin-1-ylpiperidine-1-carbothioyl)amino]phenyl]acetate |
InChI |
InChI=1S/C21H30N4O3S/c1-28-18(26)15-16-5-7-17(8-6-16)23-20(29)24-13-9-21(10-14-24,19(22)27)25-11-3-2-4-12-25/h5-8H,2-4,9-15H2,1H3,(H2,22,27)(H,23,29) |
InChIキー |
LFOAFEFNZGFVQE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
正規SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



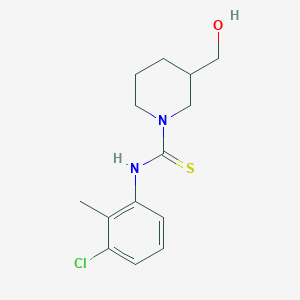
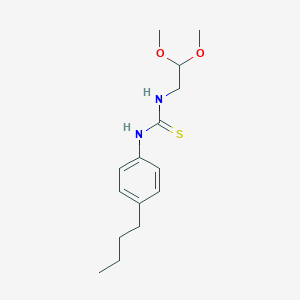
![5,5-dimethyl-3-{[2-(2-methyl-1H-indol-3-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B215759.png)
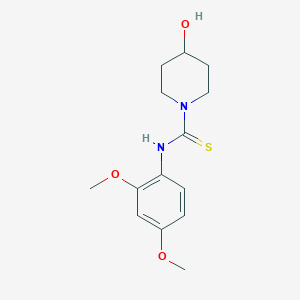
![Methyl (4-{[(isopentylamino)carbothioyl]amino}phenyl)acetate](/img/structure/B215762.png)
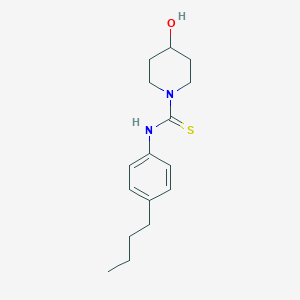
![Ethyl 4-{[(3-methyl-1-piperidinyl)carbothioyl]amino}benzoate](/img/structure/B215768.png)
![1-(2,5-Dimethylphenyl)-3-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B215771.png)
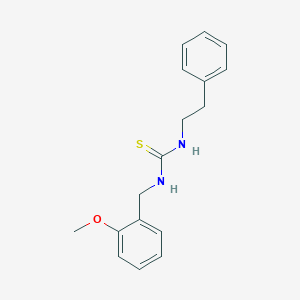
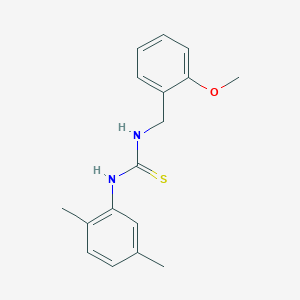
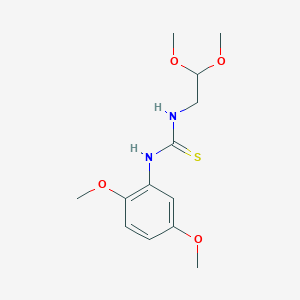
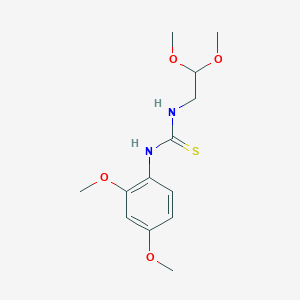
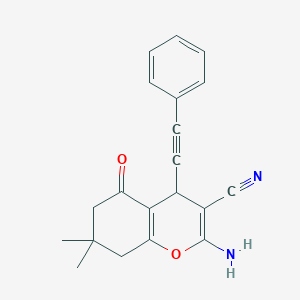
![N-[4-acetyl-5-(5-chloro-2-thienyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B215780.png)